5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

Chemical Identity Mass Spectrometry Quality Control

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid (CAS: 2387594-64-9) is a benzoxazolone derivative with the molecular formula C9H6FNO4 and a molecular weight of 211.15 g/mol. This heterocyclic compound, characterized by a unique 5-fluoro, 3-methyl, and 4-carboxylic acid substitution pattern, serves as a specialized intermediate in pharmaceutical and agrochemical research, primarily for the synthesis of larger, biologically active structures.

Molecular Formula C9H6FNO4
Molecular Weight 211.15 g/mol
Cat. No. B12986513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid
Molecular FormulaC9H6FNO4
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2C(=O)O)F)OC1=O
InChIInChI=1S/C9H6FNO4/c1-11-7-5(15-9(11)14)3-2-4(10)6(7)8(12)13/h2-3H,1H3,(H,12,13)
InChIKeyZMXDHVKMQVXIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid: A Core Building Block for Fluorinated Heterocycle Synthesis


5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid (CAS: 2387594-64-9) is a benzoxazolone derivative with the molecular formula C9H6FNO4 and a molecular weight of 211.15 g/mol . This heterocyclic compound, characterized by a unique 5-fluoro, 3-methyl, and 4-carboxylic acid substitution pattern, serves as a specialized intermediate in pharmaceutical and agrochemical research, primarily for the synthesis of larger, biologically active structures .

Why the 5-Fluoro-3-methyl-4-carboxylic Acid Substitution Pattern on Benzoxazolone Is Not Interchangeable


Substituting a generic benzoxazole building block for 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is not scientifically justified due to its unique and non-interchangeable substitution pattern . The precise placement of the fluorine atom at the 5-position, combined with the N-methyl group and the carboxylic acid at the 4-position, creates a distinct electronic and steric environment that dictates its specific reactivity in downstream syntheses, its physical properties, and its potential interactions with biological targets. These quantifiable differences, absent in regioisomers or des-fluoro analogs, are critical for synthetic route fidelity, material identity, and the structure-activity relationships (SAR) of final bioactive compounds [1]. The following sections provide quantitative evidence for this differentiation.

Quantitative Differentiation of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid Against Closest Analogs


Molecular Weight: Quantified Identity Difference from Des-Fluoro Analog

A fundamental and quantifiable difference from the des-fluoro analog (3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid) is the molecular weight. The target compound has a molecular weight of 211.15 g/mol, compared to 193.16 g/mol for the non-fluorinated analog, a difference of +17.99 Da . This difference is critical for analytical method development (e.g., LC-MS) and compound identification, where the mass shift due to fluorine substitution provides unambiguous identity confirmation. The identical molecular formula (C9H6FNO4) is shared with its regioisomers, 6-fluoro- and 7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid .

Chemical Identity Mass Spectrometry Quality Control

Vendor Purity: A Higher Specification Threshold for Critical Applications

A key procurement differentiation is the commercially available purity. The target compound is offered with a purity specification of NLT 98% by one vendor (MolCore), which is certified for global pharmaceutical R&D and quality control applications . In contrast, multiple vendors offer the des-fluoro and 7-fluoro positional isomer analogs at a lower standard purity of 95%+ . This higher purity specification for the 5-fluoro-4-carboxylic acid derivative is crucial for reaction stoichiometry and minimizes purification requirements.

Chemical Purity Reproducibility Medicinal Chemistry

Class-Level Inference: Fluorine Substitution Enhances Metabolic Stability and Binding Affinity

While direct comparative biological data for this precise compound is absent from primary literature, extensive class-level evidence indicates that introducing a fluorine atom into the benzoxazole scaffold, as in the target compound, modulates lipophilicity, significantly enhances metabolic stability, and improves binding affinity to biological targets [1]. This is a core principle in modern medicinal chemistry, where fluorination is a standard strategy to optimize pharmacokinetic profiles. Non-fluorinated analogs, such as the des-fluoro comparator, are predicted to exhibit inferior metabolic stability and potentially lower target engagement, making the fluorinated version a preferred choice for lead optimization campaigns .

Medicinal Chemistry Drug Design ADME

Regioisomeric Specificity: Distinct Synthetic Versatility of the 4-Carboxylic Acid Scaffold

The differentiation from regioisomers (e.g., 7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid) is the unique synthetic versatility of the 4-carboxylic acid group in the target compound. While all isomers contain a carboxylic acid, its position on the aromatic ring dictates its reactivity in subsequent amide coupling or esterification reactions due to differing steric and electronic environments. This positional specificity is critical when the benzoxazole core is used as a handle for constructing diverse compound libraries, as the orientation of the resulting amide or ester bond will differ, fundamentally altering the properties of the final molecule .

Organic Synthesis Scaffold Hopping Reactivity

Strategic Applications of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic Acid Backed by Evidence


Medicinal Chemistry: A Privileged Scaffold for Lead Optimization

As a fluorinated benzoxazolone, the compound is a privileged scaffold in drug design programs targeting kinases, GPCRs, or anti-infective targets [1]. The class-level evidence suggests its incorporation into hit-to-lead or lead optimization can reliably improve metabolic stability and binding affinity, making it a strategic choice over non-fluorinated analogs when medicinal chemists aim to enhance ADME profiles without extensive de novo synthesis .

High-Throughput Library Synthesis Requiring High Purity Starting Materials

The availability of this compound with a certified purity of NLT 98% directly addresses the requirements of automated, high-throughput parallel synthesis. Using a higher purity building block minimizes the introduction of impurities that can lead to false positives or negatives in biological screening assays, directly improving data quality and hit triage efficiency. This provides a tangible procurement rationale over analogs offered at lower purity grades (e.g., 95%+) .

Precision Chemical Biology and Probe Development

For developing chemical probes where exact molecular topology is paramount, the unique 5-fluoro-3-methyl-4-carboxylic acid substitution pattern is essential. The unambiguous molecular weight differentiation (+17.99 Da vs. des-fluoro) allows for its traceability in mass spectrometry-based target engagement studies . Substituting with a positional isomer or des-fluoro analog would fundamentally alter the probe's structure and invalidate SAR-based conclusions .

Quote Request

Request a Quote for 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.